Ki16425

LPA receptor pharmacology GPCR binding affinity receptor subtype selectivity

Ki16425 (Debio 0719) is a competitive, reversible antagonist of EDG-family LPA receptors with a distinct rank-order inhibition of LPA1 ≥ LPA3 » LPA2, critical for differentiating LPA1- from LPA3-mediated responses. Substitution with DGPP 8:0 or VPC32183 is scientifically invalid without direct comparative data, as receptor selectivity fingerprints and functional inhibition profiles fundamentally diverge. Only the (R)-enantiomer exhibits high antagonistic potency—non‑enantiomerically defined preparations cannot be assumed equivalent. Select this compound for validated experimental designs in LPA1/3‑driven oncology, fibrosis, and neuropathic pain models requiring submicromolar affinity and defined pharmacokinetic windows.

Molecular Formula C23H23ClN2O5S
Molecular Weight 475.0 g/mol
CAS No. 355025-24-0
Cat. No. B1673634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKi16425
CAS355025-24-0
Synonyms3-(4-(4-((1-(2-chlorophenyl)ethoxy)carbonyl amino)-3-methyl-5-isoxazolyl) benzylsulfanyl) propanoic acid
Debio 0719
Debio 0719-425
Ki16425
Molecular FormulaC23H23ClN2O5S
Molecular Weight475.0 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O
InChIInChI=1S/C23H23ClN2O5S/c1-14-21(25-23(29)30-15(2)18-5-3-4-6-19(18)24)22(31-26-14)17-9-7-16(8-10-17)13-32-12-11-20(27)28/h3-10,15H,11-13H2,1-2H3,(H,25,29)(H,27,28)
InChIKeyLLIFMNUXGDHTRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ki16425 (CAS 355025-24-0) LPA1/LPA3 Antagonist: Procurement-Relevant Characterization and Receptor Selectivity Profile


Ki16425 (also designated Debio 0719, CAS 355025-24-0) is a small-molecule, competitive, and reversible antagonist of the EDG-family lysophosphatidic acid (LPA) receptors, specifically targeting LPA1 and LPA3 with submicromolar affinity [1]. Originally discovered by Kirin Brewery Co. in a screen for LPA receptor inhibitors and subsequently licensed to Debiopharm for oncology development [2], Ki16425 exhibits differential affinity across the three EDG-family LPA receptors (LPA1, LPA2, LPA3) and demonstrates no activity at LPA4, LPA5, or LPA6 [3]. The compound is supplied as a crystalline solid with molecular formula C23H23ClN2O5S and molecular weight 474.96, and is routinely used in preclinical research to interrogate LPA1/LPA3-mediated signaling pathways in fibrosis, cancer metastasis, and neuropathic pain models .

Why Ki16425 Cannot Be Interchanged with Other LPA Receptor Antagonists Without Experimental Validation


Substitution among LPA receptor antagonists is scientifically invalid without direct comparative data because compounds within this class exhibit fundamentally different receptor selectivity fingerprints, binding kinetics, and functional inhibition profiles. Ki16425 displays a distinct rank-order inhibition pattern of LPA1 ≥ LPA3 » LPA2 [1], whereas alternative antagonists such as dioctyl glycerol pyrophosphate (DGPP 8:0) preferentially target LPA3 [2]. Furthermore, even compounds nominally classified as LPA1/LPA3 antagonists, such as VPC32183, demonstrate divergent functional inhibitory efficacy in identical cellular contexts [3]. Additionally, stereochemical composition critically determines antagonist potency: the (R)-enantiomer of Ki16425 exhibits substantially higher antagonistic activity than the (S)-enantiomer, meaning that non-enantiomerically defined or racemic preparations cannot be assumed equivalent [4]. The quantitative evidence presented in Section 3 establishes precisely where Ki16425 differs from comparators in measurable, experiment-relevant parameters.

Ki16425 (355025-24-0) Quantitative Differentiation Evidence: Receptor Binding, Functional Antagonism, and Comparator Performance


Ki16425 LPA1 vs LPA2 Receptor Binding Affinity: Quantified Subtype Selectivity

Ki16425 exhibits a 19-fold selectivity for LPA1 over LPA2 based on Ki values measured in RH7777 cells transfected with human LPA receptors, quantifying the LPA1 ≫ LPA2 discrimination that defines its utility as a subtype-discriminating pharmacological tool [1]. The Ki value at LPA2 is 6.5 μM, indicating substantially weaker inhibition at this receptor compared to LPA1 (0.34 μM) and LPA3 (0.93 μM) [2].

LPA receptor pharmacology GPCR binding affinity receptor subtype selectivity

Ki16425 Functional Antagonism Rank Order: LPA1 ≥ LPA3 » LPA2 vs DGPP 8:0

In cells overexpressing individual LPA receptor subtypes, Ki16425 inhibited LPA-induced responses in the decreasing order of LPA1 ≥ LPA3 » LPA2, whereas the comparator antagonist dioctyl glycerol pyrophosphate (DGPP 8:0) exhibited a fundamentally different inhibition profile with preferential activity at LPA3 [1]. This divergent rank order enables experimental discrimination between LPA1- and LPA3-mediated responses when both compounds are employed in parallel [2].

functional antagonism LPA-induced response comparative pharmacology

Ki16425 vs VPC32183 Functional Efficacy in C6 Glioma Morphological Reversion Assay

In C6 glioma cells, Ki16425 inhibited both LPA-induced and phosphatidic acid (PA)-induced morphological reversion, whereas VPC32183 (another structurally distinct LPA1/LPA3 antagonist) inhibited only PA-induced but not LPA-induced morphological reversion [1]. This functional divergence between two nominally LPA1/LPA3-targeting compounds demonstrates that receptor antagonism classification alone does not predict cellular efficacy [2].

morphological reversion C6 glioma LPA1/LPA3 antagonist comparison

Ki16425 Antagonist Activity at LPA1-3: Emax and IC50 Values in Comparative Analysis

At a test concentration of 10 μM, Ki16425 achieved Emax (maximum blockade effect) values of 97±4% at LPA1, 92±3% at LPA2, and 99±3% at LPA3, with corresponding IC50 values of 0.8±0.2 μM (LPA1), 1.2±0.6 μM (LPA2), and 1.6±0.5 μM (LPA3) [1]. In contrast, structurally related comparator compounds (13, 47-49) showed either no effect (N.E.) at LPA1 and LPA3 or substantially lower Emax values, demonstrating that minor structural modifications abolish antagonist activity [2].

antagonist activity Emax IC50 LPA receptor

Ki16425 Enantiomer-Dependent Antagonist Activity: (R)-Isomer vs (S)-Isomer

Enantioselective synthesis and biological evaluation of Ki16425 revealed that the (R)-isomer exhibits much higher antagonistic activity for LPA1 and LPA3 receptors compared to the (S)-isomer [1]. This stereochemical dependence means that non-enantiomerically defined preparations, racemic mixtures, or preparations containing varying enantiomeric ratios will produce inconsistent and potentially misleading experimental results [2].

enantioselective activity stereochemistry LPA1/LPA3 antagonism

Ki16425 Complete Inhibition of LPA-Induced Ca2+ Response vs VPC32183 Cell-Type-Dependent Efficacy

In HCT116 and HT29 human colon cancer cell lines, Ki16425 completely inhibited both LPA- and PA-induced intracellular Ca2+ responses, whereas VPC32183 exhibited differential susceptibility to PA and LPA in the two cell types [1]. This cell-type-dependent efficacy difference demonstrates that Ki16425 provides more consistent inhibition of endogenous LPA receptor-mediated Ca2+ signaling across multiple cellular contexts [2].

calcium signaling HCT116 HT29 colon cancer

Ki16425 (355025-24-0) Evidence-Backed Research Applications: LPA1/LPA3 Signaling in Fibrosis, Cancer Metastasis, and Neuropathic Pain


Pharmacological Dissection of LPA1- vs LPA3-Mediated Signaling Using Ki16425 and DGPP 8:0

Researchers investigating which LPA receptor subtype (LPA1 or LPA3) mediates a specific biological response can employ Ki16425 in parallel with DGPP 8:0. Ki16425 inhibits in the rank order LPA1 ≥ LPA3 » LPA2, while DGPP 8:0 preferentially inhibits LPA3 [1]. Differential sensitivity to these two antagonists enables attribution of responses to LPA1 (sensitive to Ki16425 but not DGPP 8:0) versus LPA3 (sensitive to both). This experimental design was validated in A431 cells for evaluating receptor subtypes involved in LPA responses [2].

Inhibition of LPA-Induced Cancer-Associated Fibroblast (CAF) Metabolic Reprogramming

In ovarian cancer research, Ki16425 inhibits LPA-induced aerobic glycolysis in both lung fibroblasts (MRC5) and ovarian fibroblasts (NOF151), as well as glycolysis induced by ovarian cancer patient-derived ascitic fluid [1]. This application leverages the compound's ability to block LPA-LPAR-HIF1α signaling and prevent the glycolytic shift that primes normal fibroblasts for transition to CAF phenotype. The evidence supports Ki16425 use in studying LPA-mediated metabolic reprogramming in the tumor microenvironment [2].

LPA1/LPA3 Antagonism in Neuropathic Pain Models with Defined Temporal Window

Ki16425 (30 mg/kg, i.p.) completely blocks LPA-induced neuropathic pain-like behaviors when administered 30 minutes before LPA injection, but not when administered 90 minutes before injection [1]. This short-lived inhibitory activity defines a specific temporal window for experimental design in rodent pain models. Researchers using Ki16425 in neuropathic pain studies must account for this pharmacokinetic property and time compound administration accordingly to observe maximal inhibition [2].

LPA1/LPA3-Mediated Cell Migration and DNA Synthesis Studies

Ki16425 inhibits LPA-induced long-term cellular responses including DNA synthesis and cell migration [1]. This evidence supports its application in studies examining LPA1/LPA3-dependent proliferative and migratory phenotypes in cancer cell lines. The compound's inhibition of LPA-induced GTPγS binding and receptor binding with pharmacological specificity matching that observed in intact cells validates its use across both membrane-based and whole-cell assay formats [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ki16425

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.